3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline
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Overview
Description
3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound with the molecular formula C22H21FN2 This compound features a quinoline core structure, which is a heterocyclic aromatic organic compound, fused with an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated isoquinoline derivatives.
Scientific Research Applications
3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline: Unique due to its specific substitution pattern and fluorine atom.
This compound: Similar in structure but may lack the fluorine atom or have different substituents.
Uniqueness
The presence of the fluorine atom in this compound enhances its chemical stability and biological activity compared to similar compounds without fluorine. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
919786-51-9 |
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Molecular Formula |
C22H21FN2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-ethyl-5-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-isoquinoline |
InChI |
InChI=1S/C22H21FN2/c1-4-19-22(2,3)20-16(9-7-10-17(20)23)21(25-19)15-12-14-8-5-6-11-18(14)24-13-15/h5-13,19H,4H2,1-3H3 |
InChI Key |
GFTXDIDUQOQLJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=C(C=CC=C2F)C(=N1)C3=CC4=CC=CC=C4N=C3)(C)C |
Origin of Product |
United States |
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